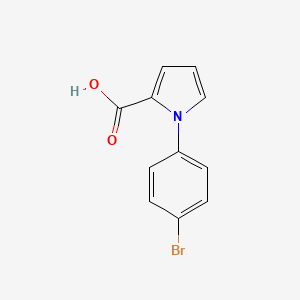

1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid” is likely to be an organic compound consisting of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a carboxylic acid group (-COOH), and a bromophenyl group (a phenyl ring with a bromine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and carboxylic acid groups are likely to influence the compound’s overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom on the phenyl ring could potentially undergo substitution reactions. The carboxylic acid group could participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic. The bromine atom might make the compound denser than similar compounds without halogens .Scientific Research Applications

- Compounds containing pyrazoline fragments, like 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid, have drawn attention in the pharmaceutical industry for their potential anticancer properties . Researchers explore their effects on cancer cell lines and investigate their mechanisms of action.

- The same pyrazoline core has demonstrated antimicrobial and antifungal activity . Scientists study its effectiveness against bacteria, fungi, and other pathogens, aiming to develop novel therapeutic agents.

- In agriculture, compounds with pyrazoline moieties serve as herbicide detoxifiers . Researchers investigate their ability to mitigate the harmful effects of herbicides on crops and the environment.

- Boron reagents play a crucial role in Suzuki–Miyaura cross-coupling reactions, a widely-applied carbon–carbon bond-forming method . 1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid derivatives, such as 4-(4-bromophenylcarbamoyl)phenylboronic acid, are valuable in this context .

- The structure of 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid has been unambiguously confirmed through X-ray diffraction analysis of a single crystal . Such studies contribute to our understanding of molecular geometry and intermolecular interactions.

Anticancer Activity

Antimicrobial and Antifungal Properties

Herbicide Detoxification

Suzuki–Miyaura Coupling Reagents

X-ray Crystallography Studies

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds typically target specific enzymes or proteins within the pathogen, disrupting its life cycle and leading to its elimination.

Mode of Action

For instance, similar compounds have been shown to inhibit enzymes crucial to the life cycle of pathogens, thereby exerting their antileishmanial and antimalarial effects .

Biochemical Pathways

Related compounds have been shown to interfere with the metabolic pathways of pathogens, leading to their elimination

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound’s lipophilicity (Log Po/w) is estimated to be around 3.03, which can influence its absorption and distribution .

Result of Action

Related compounds have been shown to exert potent antileishmanial and antimalarial effects, likely through the inhibition of key enzymes or proteins within the pathogen .

Safety and Hazards

properties

IUPAC Name |

1-(4-bromophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXSOWNHMJIIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2448668.png)

![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)

![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2448671.png)

![4-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2448674.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2448675.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2448684.png)

![3-[(4-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2448687.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448690.png)